molecular formula C20H22N4O2 B2766555 N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866896-34-6

N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2766555
CAS No.: 866896-34-6
M. Wt: 350.422
InChI Key: SIRQYOQPKMPMBG-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The compound's molecular characteristics are as follows:

PropertyValue
Molecular Formula C25H26N4O4
Molecular Weight 446.5 g/mol
IUPAC Name This compound
CAS Number 946216-45-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The compound may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. Preliminary studies suggest that it could exhibit selective cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent research has highlighted the anticancer potential of triazole derivatives. A comparative study evaluated the antiproliferative effects of several triazole compounds against different cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)...HeLa0.45
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)...A5490.75
DoxorubicinHeLa0.05
DoxorubicinA5490.18

Antimicrobial Activity

Triazole derivatives have also been investigated for their antimicrobial properties. The compound demonstrates promising activity against various bacterial strains. Research indicates that modifications in the triazole ring can enhance antibacterial efficacy.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)...E. coli10
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)...S. aureus15
CeftriaxoneE. coli5
CeftriaxoneS. aureus7

Case Studies and Research Findings

A study published in MDPI explored the synthesis and biological evaluation of various triazole derivatives, including those structurally related to this compound. The findings revealed that these compounds exhibited significant antiproliferative activities against multiple cancer cell lines and showed potential as effective antimicrobial agents .

Another investigation focused on the mechanism of action of triazole derivatives, indicating that they may disrupt cellular processes by inhibiting key enzymes involved in DNA synthesis and repair . This highlights the importance of further research into the specific pathways affected by this compound.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-5-26-18-10-8-17(9-11-18)24-15(4)19(22-23-24)20(25)21-16-7-6-13(2)14(3)12-16/h6-12H,5H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRQYOQPKMPMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.